Pustulan

Structural Biology Glycoscience Polysaccharide Characterization

Immunology researchers face confounding variability when generic β-glucans with mixed linkages are used as Dectin-1 controls. Pustulan solves this with its uniquely defined linear β-1,6 structure (~20 kDa median MW), eliminating TLR2/4 cross-talk artifacts inherent to branched β-1,3/1,6-glucans. • Strongest cytokine inducer (IL-1β, IL-6, IL-8, TNF-α) in human whole blood-the optimal Dectin-1 positive control for inhibitor screening and patient-sample calibration. • Validated in murine lung models as the most pro-inflammatory and pro-fibrotic β-glucan-ideal for fungal asthma and hypersensitivity pneumonitis disease modeling. • Well-characterized β-1,6-glucanase substrate (Km = 0.29 mg/mL) for reproducible enzymology assays and diagnostic development. • Structurally distinct negative control for trained immunity studies-does not trigger IL-15/memory marker responses unlike zymosan. Each batch is analytically tested for molecular weight distribution and purity. Supplied as lyophilized powder with full documentation (CoA, SDS). Research use only.

Molecular Formula C60H102O51
Molecular Weight
CAS No. 37331-28-5
Cat. No. B1165483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePustulan
CAS37331-28-5
Synonymsβ(1-6) linked D-glucose polysaccharide extracted and purified from Lasallia pustulata
Molecular FormulaC60H102O51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pustulan: β-1,6-Glucan Structure & Sourcing


Pustulan (CAS 37331-28-5) is a linear (1→6)-linked β-D-glucan polysaccharide with a median molecular weight of approximately 20 kDa [1]. Isolated primarily from the lichen *Lasallia pustulata*, this compound is a member of the β-glucan family, a class of pattern recognition receptor (PRR) ligands known for their potent immunomodulatory activities. Unlike many β-glucans which feature (1→3)-linkages and complex branching, pustulan's unique, well-defined linear β-1,6 structure provides a specific tool for probing the structure-activity relationships (SAR) of innate immune recognition, particularly through the Dectin-1 receptor [2].

Linkage Type Linear β-1,6-glucan, structurally distinct from β-1,3 and branched variants
Target Pathway Dectin-1 structure-activity relationship (SAR) and innate immune recognition studies
Source & Composition Isolated from lichen Lasallia pustulata; defined median molecular weight profile

Pustulan: Irreplaceability in SAR Studies


The β-glucan class exhibits extreme functional heterogeneity. The specific glycosidic linkage type (e.g., β-1,3 vs. β-1,6) and branching pattern are not interchangeable parameters; they dictate receptor binding affinity, downstream signaling cascades, and resultant biological outcomes [1]. For instance, the linear β-1,6 structure of pustulan triggers a distinctly different inflammatory and fibrotic response profile compared to linear β-1,3-glucans (e.g., curdlan) or branched β-1,3/1,6-glucans (e.g., laminarin). Substituting a generic 'β-glucan' for pustulan will introduce confounding variables related to solubility, molecular weight, and receptor cross-talk (e.g., TLR2/4 activation), thereby invalidating comparative immunological and toxicological datasets. The evidence below quantifies these critical differential dimensions.

β-1,3-Linked Glucans

May shift receptor engagement and downstream signaling compared to linear β-1,6 structure.

Branched β-1,3/1,6-Glucans

Branching and higher molecular weight can alter solubility, aggregation, and fibrotic endpoints.

Pustulan: Quantitative Evidence vs. Analogs


β-1,6 Linear Structure vs. β-1,3 Analogs

Pustulan is defined by its linear β-(1→6)-glycosidic linkage and a median molecular weight of 20 kDa. This contrasts directly with other common β-glucan research standards: curdlan, a linear β-(1→3)-glucan with a higher molecular weight (66-680 kDa); laminarin, a branched β-(1→3)(1→6)-glucan (58.5 kDa); and scleroglucan, a highly branched β-(1→3)(1→6)-glucan (3,300,000 Da) [1]. The specific linkage type determines the polysaccharide's three-dimensional conformation in solution, its recognition by the Dectin-1 receptor, and its subsequent gelation properties [2].

Linkage & MW
Head-to-head
Unique linear β-1,6 linkage; median MW ~20 kDa vs. 66–680 kDa (curdlan), 58.5 kDa (laminarin), and 3.3 MDa (scleroglucan)
Defined linear tool for Dectin-1 SAR without β-1,3 confounding effects
Comparative table; NMR and supplier characterization
Structural Biology Glycoscience Polysaccharide Characterization

Superior Cytokine Induction in Whole Blood

In a direct comparative study of 13 different glucan preparations in a human whole blood model, pustulan [β-(1→6)-glucan] was identified as one of the four most potent inducers of a panel of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α). This study placed pustulan among the top-tier inducers, alongside lichenan, xyloglucan, and pullulan, whereas other β-glucans like curdlan (β-1,3) showed moderate or weak induction [1].

Cytokine Induction
Head-to-head
Reported top-quartile inducer of IL-1β, IL-6, IL-8, TNF-α among 13 glucan preparations
Supports Dectin-1-mediated cytokine activation studies
Human whole blood assay; qualitative ranking consistent across cytokines
Immunology Cytokine Profiling Innate Immunity

Pulmonary Inflammation and Fibrosis in Mice

A comparative inhalation study in C3HeB/FeJ mice evaluated the pulmonary effects of four structurally unique β-glucans: pustulan (β-1,6-linear), curdlan (β-1,3-linear), laminarin (β-1,3/1,6-branched), and scleroglucan (β-1,3/1,6-highly branched). Lichen-derived pustulan was identified as the 'most pro-inflammatory BDG,' leading to the greatest increases in bronchoalveolar lavage (BAL) inflammatory infiltrate, serum IgE and IgG2a, and cytokine production [1]. Furthermore, lung histology revealed that exposure to the soluble β-glucans, pustulan and scleroglucan, resulted in significant fibrosis, an effect not reported for the other compounds [2].

Pulmonary Response
Head-to-head
Reported highest pro-inflammatory and pro-fibrotic response among four β-glucans in mouse inhalation model
Supports pulmonary inflammation and fibrosis model development
C3HeB/FeJ mice; BAL, cytokines, lung histology assessed
Pulmonary Toxicology Immunopathology In Vivo Models

Innate Immune Memory Profile vs. Zymosan

A study investigating innate immune memory directly compared the in vivo effects of pustulan (β-1,6-glucan) and zymosan (a crude β-1,3-glucan particle). Short-term (16 h) treatment with zymosan significantly induced macrophages to upregulate IL-15 production and increased IL-15Rα expression on NK cells, whereas pustulan did not produce these same effects. Long-term (7 days) zymosan treatment further induced memory-related markers (TNFα, HIF1α, mTOR) in macrophages and KLRG1 on NK cells, establishing a distinct functional divergence between the two β-glucan types in shaping long-term innate immune responses [1].

Innate Memory Profile
Head-to-head
Did not induce IL-15, IL-15Rα, or memory markers (TNFα, HIF1α, mTOR, KLRG1) observed with zymosan
Supports negative control for trained immunity pathway dissection
In vivo mouse model; 16 h and 7 day timepoints
Innate Immune Memory Trained Immunity Adjuvant Research

β-1,6-Glucanase Substrate Kinetics

Pustulan serves as a well-characterized substrate for the study of β-1,6-glucanases. Unlike many crude or undefined glucan mixtures, pustulan's hydrolysis by a lytic β-(1→6)-glucanase from *Bacillus circulans* WL-12 follows defined Michaelis-Menten kinetics. The enzyme has a specific activity of 6.2 units/mg protein on pustulan, with a calculated Km of 0.29 mg pustulan/mL and a Vmax of 9.1 µEq glucose released/min per mg of enzyme [1]. This contrasts with other glucan substrates (e.g., laminarin, pachyman), where the enzyme shows different product profiles and lower specificity.

Enzyme Kinetics
Method context
Km 0.29 mg/mL, Vmax 9.1 µEq glucose/min/mg enzyme; specific activity 6.2 U/mg
Enables standardized β-1,6-glucanase assays and benchmarking
Purified B. circulans WL-12 enzyme; pH 6.0
Enzymology Glycobiology Assay Development

Pustulan: Optimal Research Applications


Positive Control for β-Glucan Immune Activation

Given its classification as a 'strongest inducer' of cytokines (IL-1β, IL-6, IL-8, TNF-α) in human whole blood assays, pustulan is the optimal positive control for experiments designed to measure or inhibit Dectin-1-dependent immune responses [1]. Its potent and consistent activity makes it a reliable benchmark against which the efficacy of novel immunomodulators or the immune response in patient-derived samples can be calibrated.

Fungal Exposure & Pulmonary Fibrosis Model

For researchers studying the pathophysiology of fungal asthma, hypersensitivity pneumonitis, or occupational lung disease, pustulan is the preferred β-glucan. Inhalation studies confirm it elicits the most robust pro-inflammatory and pro-fibrotic response in murine lungs compared to curdlan or laminarin [2]. This makes it an invaluable tool for establishing disease models and testing therapeutic interventions.

β-1,6-Glucanase Substrate for Assays

The well-characterized kinetics of pustulan hydrolysis (Km = 0.29 mg/mL) provide a reproducible, quantitative platform for studying the activity and specificity of β-1,6-glucanases [3]. This is essential for enzymology research, quality control in enzyme production, and developing diagnostic assays for fungal cell wall components. Its use as a substrate yields cleaner, more interpretable data than crude glucan preparations.

Negative Control for Trained Immunity Studies

Unlike zymosan, which induces a robust trained immunity phenotype in vivo, pustulan does not trigger the same IL-15 and memory marker response [4]. This functional dichotomy makes pustulan an ideal negative control in studies designed to dissect the specific molecular pathways governing innate immune memory, ensuring that observed effects are linked to the specific β-glucan structure being tested.

Application
Selection Property
Validation Focus
Dectin-1 Signaling Positive Control
Top-quartile cytokine induction in human whole blood
Dectin-1-dependent cytokine response profiling
Pulmonary Fibrosis Models
Reported highest pro-inflammatory and fibrotic response in comparative studies
Fibrosis endpoint monitoring and cytokine profiling
β-1,6-Glucanase Enzymology
Defined Michaelis-Menten kinetics (Km, Vmax)
Enzyme activity standardization and benchmarking
Trained Immunity Negative Control
Absence of IL-15/memory marker induction vs. zymosan
Innate immune memory pathway exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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